molecular formula C9H11ClN2O4S B8465663 Methyl 2-chloro-6-[methyl(methylsulfonyl)amino]isonicotinate

Methyl 2-chloro-6-[methyl(methylsulfonyl)amino]isonicotinate

Cat. No. B8465663
M. Wt: 278.71 g/mol
InChI Key: HKBJDKVVOWWSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585885B2

Procedure details

Add sodium hydride (257 mg, 6.43 mmol, 60% dispersion in mineral oil) at 0° C. to a solution of 2-chloro-6-methanesulfonylamino-isonicotinic acid methyl ester (1.31 g, 4.95 mmol) in DMF (10 mL). After stirring at 0° C. for 15 min, add iodomethane (0.4 mL, 6.43 mmol). Stir the reaction at 0° C. for 1 h and at room temperature for 2 h. Quench the reaction with ice and extract the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium chloride, dry (sodium sulfate), concentrate and purify (silica gel chromatography, eluting with 30:70 ethyl acetate:hexanes) to give the title compound (1.0 g, 72%).
Quantity
257 mg
Type
reactant
Reaction Step One
Name
2-chloro-6-methanesulfonylamino-isonicotinic acid methyl ester
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5](=[O:18])[C:6]1[CH:11]=[C:10]([NH:12][S:13]([CH3:16])(=[O:15])=[O:14])[N:9]=[C:8]([Cl:17])[CH:7]=1.I[CH3:20]>CN(C=O)C>[CH3:3][O:4][C:5](=[O:18])[C:6]1[CH:11]=[C:10]([N:12]([S:13]([CH3:16])(=[O:14])=[O:15])[CH3:20])[N:9]=[C:8]([Cl:17])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
257 mg
Type
reactant
Smiles
[H-].[Na+]
Name
2-chloro-6-methanesulfonylamino-isonicotinic acid methyl ester
Quantity
1.31 g
Type
reactant
Smiles
COC(C1=CC(=NC(=C1)NS(=O)(=O)C)Cl)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir
CUSTOM
Type
CUSTOM
Details
the reaction at 0° C. for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with ice
EXTRACTION
Type
EXTRACTION
Details
extract the reaction mixture with ethyl acetate
WASH
Type
WASH
Details
Wash the organic layer with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with 30:70 ethyl acetate:hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C1=CC(=NC(=C1)N(C)S(=O)(=O)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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